molecular formula C8H9ClN2O2S B6245275 1-imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione hydrochloride CAS No. 2408968-36-3

1-imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione hydrochloride

Cat. No.: B6245275
CAS No.: 2408968-36-3
M. Wt: 232.7
InChI Key:
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Description

1-imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione hydrochloride is a synthetic organic compound with a molecular weight of 232.69. It is known for its unique structure, which includes a benzothiazole ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

The synthesis of 1-imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione hydrochloride typically involves the reaction of 2-aminobenzenethiol with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

1-imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles such as amines or thiols replace existing substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

1-imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in cellular processes, leading to the disruption of microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

1-imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione hydrochloride can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: Known for its antimicrobial properties.

    6-nitrobenzothiazole: Studied for its potential anticancer activity.

    2-mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications .

Properties

CAS No.

2408968-36-3

Molecular Formula

C8H9ClN2O2S

Molecular Weight

232.7

Purity

95

Origin of Product

United States

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